(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group, a sulfanyl group attached to a methylphenyl moiety, and a hydroxymethyl group attached to the imidazole ring. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , which plays a crucial role in cell division and growth.
Mode of Action
It’s known that compounds binding to the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the microtubule dynamics pathway, given its potential interaction with tubulin . Disruption of this pathway can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential interaction with tubulin . By binding to the colchicine site of tubulin, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This can result in the inhibition of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl and sulfanyl groups. The hydroxymethyl group is then added through a series of reactions involving appropriate reagents and catalysts.
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a cyclization reaction involving an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Sulfanyl Group: The sulfanyl group can be added via a thiolation reaction using a thiol reagent and a catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, thiol reagents, and suitable bases or catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methyl-1H-imidazole: Similar structure but lacks the sulfanyl and hydroxymethyl groups.
2-phenyl-1H-imidazole: Contains a phenyl group instead of a benzyl group.
4,5-diphenyl-1H-imidazole: Contains two phenyl groups attached to the imidazole ring.
Uniqueness
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is unique due to the presence of the sulfanyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDSSRJDRLTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.